

AVP-13358: Application Notes and Protocols for Research Use

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Compound of Interest

Compound Name: AVP-13358

Cat. No.: B1665852

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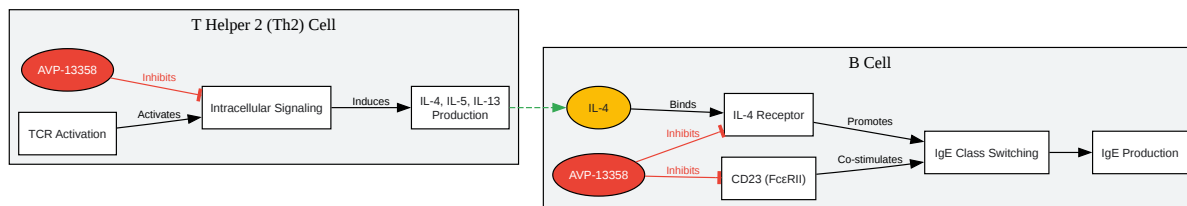
Abstract

AVP-13358 is an orally active, small molecule inhibitor of immunoglobulin E (IgE) synthesis.[1][2] It has demonstrated potent activity in preclinical models of allergy and asthma.[1][3] This document provides detailed application notes and protocols for the research use of **AVP-13358**, including its mechanism of action, formulation instructions, and methodologies for key in vitro and in vivo experiments.

Mechanism of Action

AVP-13358 exerts its anti-allergic effects through a multi-faceted mechanism primarily targeting the pathways of IgE-mediated immune responses. The compound acts directly on T cells, inhibiting the production and release of key Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[2][4] Furthermore, **AVP-13358** targets the low-affinity IgE receptor, CD23 (FcεRII), on B cells and other immune cells, as well as the IL-4 receptor on mouse B cells.[2][4] By disrupting these signaling pathways, **AVP-13358** effectively suppresses IgE synthesis and the subsequent allergic cascade.

Signaling Pathway of AVP-13358 Inhibition



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Caption: **AVP-13358** signaling pathway.

Quantitative Data

The following table summarizes the in vitro and in vivo efficacy of **AVP-13358** in preclinical models.

Parameter	Species/Model	Value	Reference
IC ₅₀ (IgE Inhibition)	BALB/c Mice (in vitro)	3 nM	[2]
IC ₅₀ (IgE Inhibition)	BALB/c Mice (in vivo)	8 nM	[2]

Formulation and Storage

Chemical Information

Property	Value
Chemical Name	2-(4-adamantanecarboxamido)phenyl)-N-(pyridin-2-yl)-1H-benzoimidazole-5-carboxamide
Molecular Formula	C ₃₀ H ₂₉ N ₅ O ₂
Molecular Weight	491.59 g/mol
CAS Number	459805-03-9

Solubility and Storage

AVP-13358 is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C in a dry, dark place. For short-term storage, 4°C is acceptable.

Preparation of Stock Solutions

Materials:

- **AVP-13358** powder
- Anhydrous DMSO
- Sterile, polypropylene microcentrifuge tubes

Protocol:

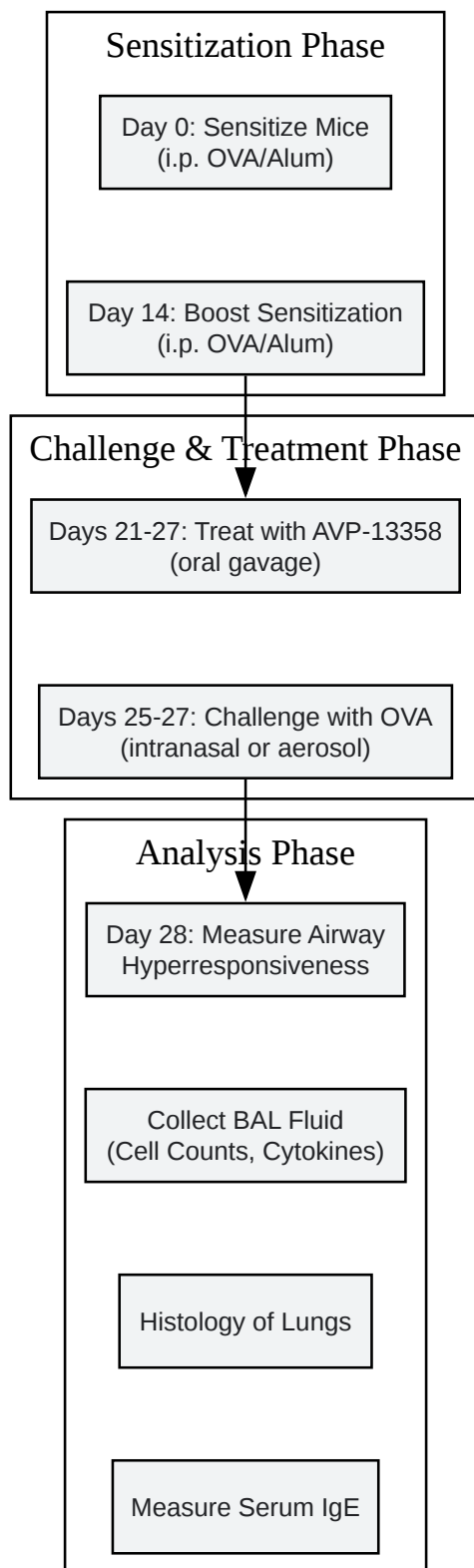
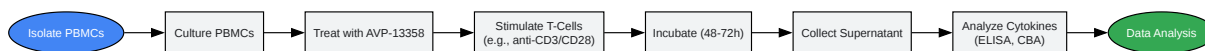
- Equilibrate the **AVP-13358** powder to room temperature before opening the vial.
- To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of **AVP-13358**. For example, to 1 mg of **AVP-13358** (MW: 491.59), add 203.4 µL of DMSO.
- Vortex briefly to fully dissolve the powder.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution aliquots at -20°C.

Experimental Protocols

In Vitro T-Cell Cytokine Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of **AVP-13358** on cytokine production by activated T cells.

Experimental Workflow:



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